molecular formula C21H26N2OS B11454335 N-[3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

N-[3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

Cat. No.: B11454335
M. Wt: 354.5 g/mol
InChI Key: YSIIQRGYAANLCP-UHFFFAOYSA-N
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Description

N-{3-[(PIPERIDIN-1-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE is a complex organic compound that features a piperidine moiety, a tetrahydrobenzothiophene ring, and a benzamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(PIPERIDIN-1-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Construction of the Tetrahydrobenzothiophene Ring: This step often involves cyclization reactions using sulfur-containing reagents.

    Coupling Reactions: The piperidine and tetrahydrobenzothiophene intermediates are coupled using reagents such as coupling agents or catalysts.

    Formation of the Benzamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated synthesis platforms are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(PIPERIDIN-1-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{3-[(PIPERIDIN-1-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(PIPERIDIN-1-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperine and piperidinone.

    Benzothiophene Derivatives: Compounds containing the benzothiophene ring, such as benzothiophene sulfonamides.

    Benzamide Derivatives: Compounds containing the benzamide group, such as sulpiride and tiapride.

Uniqueness

N-{3-[(PIPERIDIN-1-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE is unique due to its combination of the piperidine, tetrahydrobenzothiophene, and benzamide moieties. This unique structure may confer distinct pharmacological properties and potential therapeutic benefits compared to other similar compounds.

Properties

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

N-[3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C21H26N2OS/c24-20(16-9-3-1-4-10-16)22-21-18(15-23-13-7-2-8-14-23)17-11-5-6-12-19(17)25-21/h1,3-4,9-10H,2,5-8,11-15H2,(H,22,24)

InChI Key

YSIIQRGYAANLCP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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